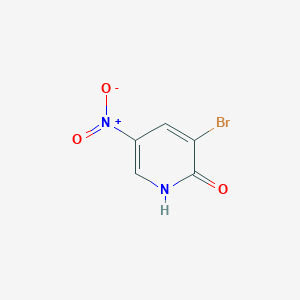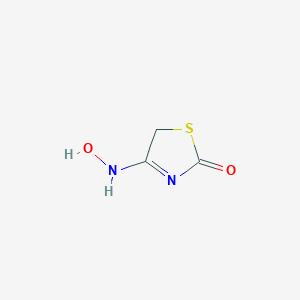
2,4-Thiazolidinedione, 4-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiazolidinedione, 4-oxime (TDO) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. TDO is a derivative of thiazolidinedione, a class of compounds that have been extensively studied for their anti-diabetic and anti-inflammatory effects. TDO has been found to possess similar properties, along with other potential therapeutic applications.
作用機序
The mechanism of action of 2,4-Thiazolidinedione, 4-oxime is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. 2,4-Thiazolidinedione, 4-oxime has been shown to bind to PPARγ and activate its transcriptional activity, leading to the downstream effects observed in various studies.
Biochemical and Physiological Effects:
2,4-Thiazolidinedione, 4-oxime has been found to have several biochemical and physiological effects, including the activation of PPARγ, the inhibition of inflammation and oxidative stress, the improvement of insulin sensitivity, and the inhibition of cancer cell growth. 2,4-Thiazolidinedione, 4-oxime has also been found to regulate lipid metabolism and adipocyte differentiation.
実験室実験の利点と制限
One advantage of 2,4-Thiazolidinedione, 4-oxime is its potential therapeutic properties, which make it a promising candidate for drug development. 2,4-Thiazolidinedione, 4-oxime is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, 2,4-Thiazolidinedione, 4-oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for 2,4-Thiazolidinedione, 4-oxime research, including the optimization of its synthesis and purification methods, the identification of its precise mechanism of action, and the development of 2,4-Thiazolidinedione, 4-oxime-based drugs for various therapeutic applications. Other potential future directions include the investigation of 2,4-Thiazolidinedione, 4-oxime's effects on other metabolic pathways and its potential interactions with other drugs.
合成法
2,4-Thiazolidinedione, 4-oxime can be synthesized using a variety of methods, including the reaction of thiazolidinedione with hydroxylamine hydrochloride in the presence of a base, or the reaction of thiazolidinedione with an aldehyde followed by reduction with sodium borohydride. The yield and purity of 2,4-Thiazolidinedione, 4-oxime can vary depending on the method used.
科学的研究の応用
2,4-Thiazolidinedione, 4-oxime has been studied for its potential therapeutic applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, 2,4-Thiazolidinedione, 4-oxime has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer research, 2,4-Thiazolidinedione, 4-oxime has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2,4-Thiazolidinedione, 4-oxime has been shown to reduce inflammation and oxidative stress in animal models.
特性
CAS番号 |
19387-59-8 |
|---|---|
製品名 |
2,4-Thiazolidinedione, 4-oxime |
分子式 |
C3H4N2O2S |
分子量 |
132.14 g/mol |
IUPAC名 |
(4E)-4-hydroxyimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2O2S/c6-3-4-2(5-7)1-8-3/h7H,1H2,(H,4,5,6) |
InChIキー |
CKRVGDVXXCIOIQ-UHFFFAOYSA-N |
異性体SMILES |
C1C(=NC(=O)S1)NO |
SMILES |
C1C(=NO)NC(=O)S1 |
正規SMILES |
C1C(=NC(=O)S1)NO |
同義語 |
4-Hydroxyimino-2-thiazolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



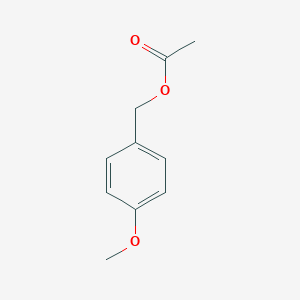
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
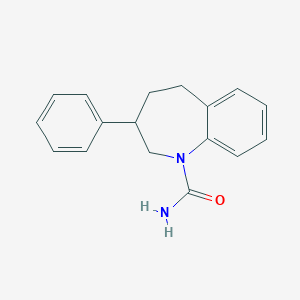
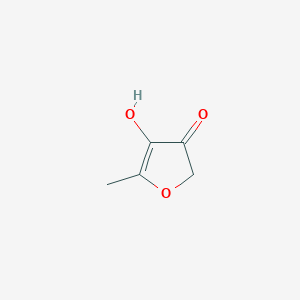
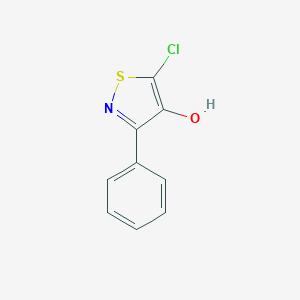
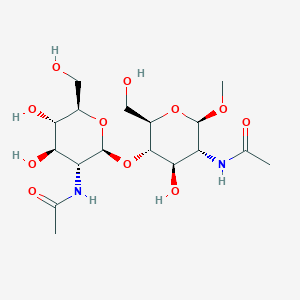


![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)


